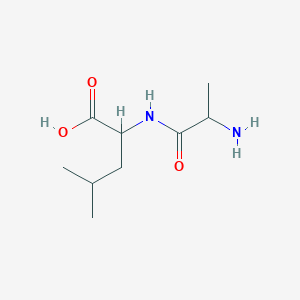

dl-Alanyl-dl-leucine

概要

説明

“dl-Alanyl-dl-leucine” is a dipeptide with the molecular formula C9H18N2O3 . It appears as a white to almost white powder or crystal . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “dl-Alanyl-dl-leucine” is not explicitly detailed in the search results. .Physical And Chemical Properties Analysis

“dl-Alanyl-dl-leucine” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . Its molecular formula is C9H18N2O3 , and its molecular weight is 202.25 .科学的研究の応用

Biochemical Production Enhancement

dl-Alanyl-dl-leucine: plays a significant role in the synthesis of biochemical compounds. For instance, in the bacterium Bacillus licheniformis, the synthesis of L/D-alanine and D-alanyl-D-alanine is crucial for cell growth and the production of biochemicals like poly-γ-glutamic acid (γ-PGA), lichenysin, pulcherrimin, and nattokinase . Enhancing the synthesis of these compounds can lead to increased yields of valuable biochemical products.

Pharmaceutical Research

In pharmaceutical research, dl-Alanyl-dl-leucine is explored for its potential in drug development. The compound’s involvement in the bacterial cell wall synthesis pathway makes it a target for antibacterial drugs. Inhibitors that affect the synthesis of D-alanyl-D-alanine, for example, can prevent bacterial growth and are considered promising leads for new antimicrobial agents .

Organic Chemistry

In the field of organic chemistry, dl-Alanyl-dl-leucine is used to study stereochemistry and enantioseparation. It serves as a model compound to understand the D and L notation, which is crucial for the synthesis and analysis of chiral molecules . This knowledge is applied in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medical Research

dl-Alanyl-dl-leucine: is significant in medical research, particularly in understanding bacterial metabolism and the production of secondary metabolites. The catabolism of leucine, for example, can lead to the production of compounds with industrial relevance, such as biofuels, biopolymers, and compounds with antimicrobial activity .

Industrial Applications

In industrial settings, dl-Alanyl-dl-leucine is used as a reagent in the synthesis of amino acids and peptides. It is a component in the production of biochemical reagents and has applications in the food industry, biotechnology, and materials science . Its role in the synthesis of dipeptides and tripeptides is particularly valuable for the production of flavor enhancers and sweeteners.

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

“dl-Alanyl-dl-leucine” is currently used for research and development purposes . A related compound, N-acetyl-l-leucine, is being studied for its potential in treating several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

作用機序

Target of Action

The primary target of dl-Alanyl-dl-leucine is the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells . Acetylation of leucine switches its uptake into cells from lat1 to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) .

Mode of Action

dl-Alanyl-dl-leucine interacts with its targets by switching the uptake of leucine into cells from LAT1 to OAT1, OAT3, and MCT1 . This switch is facilitated by the acetylation of leucine . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-l-leucine .

Biochemical Pathways

The catabolism of leucine, a component of dl-Alanyl-dl-leucine, is widely spread among bacteria and has been thoroughly studied . Its pathway is comprised of multiple reactions and converges with other catabolic routes, generating acetoacetate and acetyl-CoA as its final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .

Pharmacokinetics

The pharmacokinetics of the enantiomers of N-acetyl-leucine, a compound related to dl-Alanyl-dl-leucine, have been studied . The results suggest that during chronic administration of the racemate, the D-enantiomer would accumulate, which could have negative effects . The enantiomers of N-acetyl-leucine exhibit large, unexpected differences in pharmacokinetics due to both unique handling and/or inhibition of uptake and metabolism of the L-enantiomer by the D-enantiomer .

Result of Action

The result of the action of dl-Alanyl-dl-leucine is the bypassing of LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This is achieved through the MCT1-mediated uptake of N-acetyl-l-leucine as a prodrug of leucine .

Action Environment

The action, efficacy, and stability of dl-Alanyl-dl-leucine can be influenced by various environmental factors. For instance, the compound’s interaction with transporters in the cell membrane can be affected by the presence of other compounds . Additionally, the compound’s stability may be influenced by storage conditions .

特性

IUPAC Name |

2-(2-aminopropanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936873 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dl-Alanyl-dl-leucine | |

CAS RN |

1999-42-4, 1638-60-4, 3303-34-2 | |

| Record name | DL-Alanyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

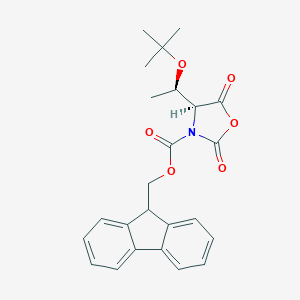

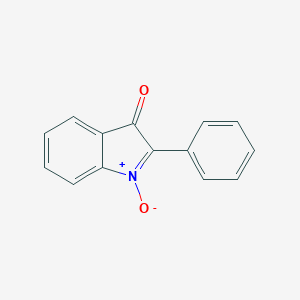

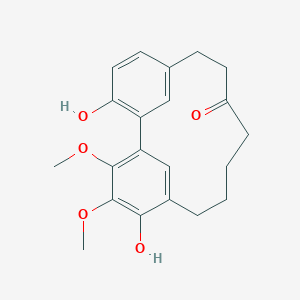

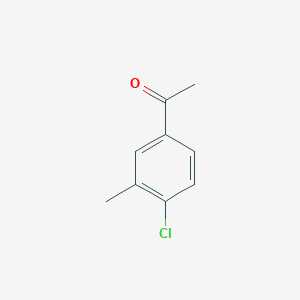

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

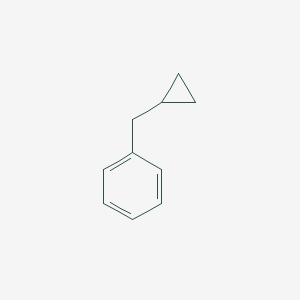

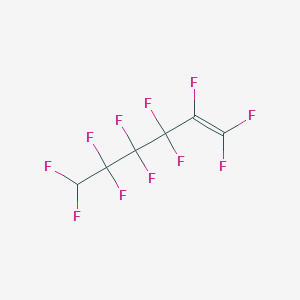

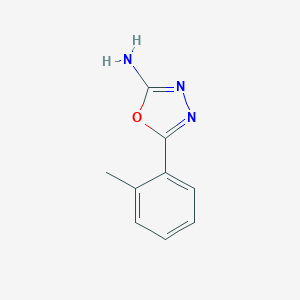

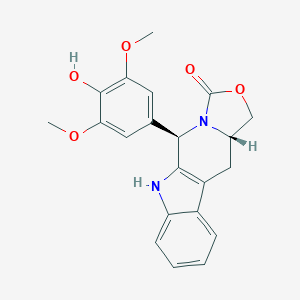

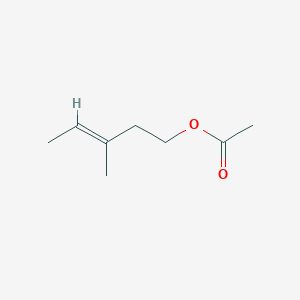

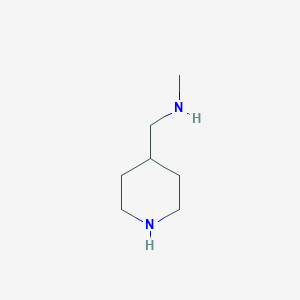

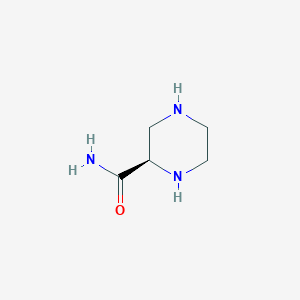

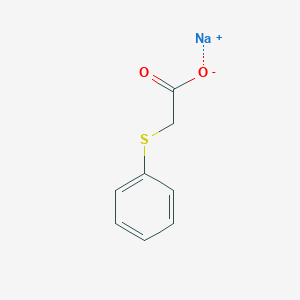

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。